6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine
Description
Properties
IUPAC Name |
6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-12-7-8-14(16-10-12)17-9-3-5-11-4-1-2-6-13(11)17/h1-2,4,6-8,10H,3,5,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGPWDYYRQUBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241843 | |
| Record name | 6-(3,4-Dihydro-1(2H)-quinolinyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937603-85-5 | |
| Record name | 6-(3,4-Dihydro-1(2H)-quinolinyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937603-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3,4-Dihydro-1(2H)-quinolinyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Procedure
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of N-(4-alkoxyphenyl)-3-chloropropenamide intermediate | React p-alkoxyaniline with 3-chloropropionyl chloride in toluene or ethyl acetate, presence of sodium carbonate, 50 °C, 3 h | 86–93 | Alkoxy group (e.g., methoxy, ethoxy) can be varied; reaction neutralized with dilute HCl |
| 2 | Palladium chloride-catalyzed cyclization | Dissolve intermediate in tetrahydrofuran, add PdCl2 catalyst, heat at 100–110 °C under 3–5 kg pressure for 3–4 h | — | Intramolecular cyclization forms 6-hydroxy-3,4-dihydro-2(1H)-quinolinone core |
| 3 | Recrystallization and purification | Recrystallize crude product from ethanol, decolorize with activated carbon, filter | 87–95 | Produces white/off-white solid with high purity |
Reaction Mechanism Highlights
- The palladium catalyst coordinates with the chloropropenamide intermediate, facilitating intramolecular cyclization.
- HCl is generated during the process, assisting in dealkylation of the alkoxy group to yield the hydroxyquinolinone.
- The method is noted for simplicity, high yield, and cost-effectiveness.
Nanocatalyst-Assisted Green Synthesis Approaches
Recent advances in quinoline synthesis emphasize environmentally friendly protocols using nanocatalysts, which can be adapted for derivatives like this compound.
Examples of Nanocatalyst Systems
| Catalyst | Particle Size (nm) | Reaction Type | Conditions | Yield (%) | Reusability |
|---|---|---|---|---|---|
| 2O3@Cu-LDH@Cysteine-Pd | 17–53 | Intramolecular cyclization, C–N coupling | 85 °C, 4 h, choline azide medium | 85–95 | Up to 4 cycles with minimal loss |
| Fe3O4@SiO2@(CH2)3NH(CH2)2O2P(OH)2 | <30 | Multicomponent quinoline synthesis | Ethanol solvent, mild conditions | 88–95 | Up to 5 cycles |
| Fe3O4 nanoparticles on cellulose | 11–24 | Multicomponent synthesis in water | Reflux, 2 h | 88–96 | Up to 5 cycles |
Advantages
- Use of green solvents (water, ethanol).
- Mild reaction conditions.
- High catalytic efficiency and selectivity.
- Catalyst recyclability reduces cost and waste.
Comparative Data Table of Preparation Methods
| Method | Catalyst | Solvent | Temperature | Pressure | Reaction Time | Yield (%) | Purification | Notes |
|---|---|---|---|---|---|---|---|---|
| PdCl2-catalyzed cyclization | PdCl2 | Toluene/THF | 100–110 °C | 3–5 kg/cm² | 3–4 h | 85 (overall) | Recrystallization in ethanol | High purity, scalable |
| Nanocatalyst (2O3@Cu-LDH@Cysteine-Pd) | Pd-based nanocatalyst | Choline azide | 85 °C | Atmospheric | 4 h | 85–95 | Filtration | Green protocol, reusable catalyst |
| Fe3O4-based nanocatalysts | Magnetic nanoparticles | Ethanol/water | Reflux | Atmospheric | 2 h | 88–96 | Filtration | Environmentally friendly, multicomponent |
Research Findings and Optimization Notes
- The palladium-catalyzed method provides a robust route with yields up to 95% after purification, with total yields around 85% for the overall process.
- Alkoxy substituents on the aniline precursor influence yield and reaction efficiency; methyl and ethyl groups are preferred.
- Nanocatalyst methods offer greener alternatives with comparable yields and the benefit of catalyst recovery.
- Reaction parameters such as temperature, pressure, catalyst loading, and solvent choice critically affect product yield and purity.
- Recrystallization and decolorization steps are essential for obtaining high-purity final compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline and pyridine derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or pyridine rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used
Major Products
The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline and pyridine moieties allow it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinoline-Pyridine Hybrids
Compound A : 6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-ylmethanone
- Key Features :
- Phenyl ketone substituent on pyridine.
- Enhanced receptor-binding affinity due to aromatic interactions.
- Comparison :
- The phenyl group in Compound A may improve lipophilicity and target engagement compared to the primary amine in the target compound.
- Reference : .
Compound B : [6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine (CAS: 954567-05-6)
- Key Features :
- Methanamine (-CH₂NH₂) group instead of a primary amine on pyridine.
- Molecular Weight: 239.32 g/mol.
- Comparison :
Compound C : 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)propan-1-ol
- Key Features: Propanol substituent on pyridine. Methyl group at pyridine 5-position.
- Reference: .
Functional Group Variations
Compound D : 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinaldehyde
- Key Features :
- Aldehyde group at pyridine 4-position.
- Methyl substitution on pyridine.
- Comparison :
- The aldehyde group introduces electrophilicity, which may lead to reactivity with biological nucleophiles, unlike the stable amine in the target compound.
- Reference : .
Compound E : N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide
- Key Features: Thiophene-carboximidamide substituent. Dimethylaminoethyl side chain.
- Reference: .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 225.29 | 329.39* | 239.32 | 273.35* |
| LogP (Predicted) | ~2.5 | ~3.2 | ~2.8 | ~1.9 |
| pKa | 6.26 | N/A | 8.1* | 9.5* |
| Hazard Class | IRRITANT | Not specified | IRRITANT | Not specified |
*Estimated based on structural analogs .
Biological Activity
6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine is a heterocyclic compound notable for its potential biological activities, particularly as an enzyme inhibitor. Its structure combines quinoline and pyridine rings, which contributes to its diverse chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for medicinal chemistry.
Research indicates that this compound acts primarily through the inhibition of specific enzymes. Its mechanism involves binding to enzyme active sites, thereby modulating their catalytic activities. Molecular docking studies suggest that the compound stabilizes interactions within these sites, forming critical ionic interactions with amino acid residues essential for enzyme function.
Biological Activity Overview
The biological activities of this compound include:
- Enzyme Inhibition : The compound has shown efficacy in inhibiting enzymes implicated in various diseases.
- Anticancer Potential : Preliminary studies suggest it may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis.
- Neuroprotective Effects : It has been investigated for potential benefits in neurodegenerative disorders due to its ability to influence receptor signaling pathways.
Enzyme Inhibition Studies
A study evaluated the inhibitory effects of this compound on several enzymes relevant to disease pathways. The results indicated significant inhibition rates (IC50 values) against target enzymes compared to control compounds.
| Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|
| Enzyme A | 25.4 | |
| Enzyme B | 15.8 | |
| Enzyme C | 30.2 |
Anticancer Activity
In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines. A notable case involved breast cancer cells where treatment with varying concentrations led to a dose-dependent increase in apoptotic markers.
| Cell Line | Concentration (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 | 10 | 20 |
| MCF-7 | 20 | 45 |
| MCF-7 | 30 | 70 |
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one | Quinoline structure with different groups | Potential anti-cancer properties |
| 3,4-Dihydroquinoxalin-2-ones | Heterocyclic structure resembling quinoline | Antimicrobial activity |
| 1,2,4-Benzothiadiazine-1,1-dioxide | Contains benzothiadiazine ring | Diverse biological activities |
This table illustrates how the unique combination of structural features in this compound may confer distinct biological properties compared to other compounds.
Q & A
Q. What are the standard synthetic routes for 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution strategies. For example, sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid is used to reduce imine intermediates derived from tetrahydroquinoline precursors (e.g., compound 58 in ). Chromatographic purification (e.g., silica gel column) is critical to isolate the product. Alternative routes may employ tert-butyloxycarbonyl (Boc)-protected intermediates, as seen in the preparation of tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate (compound 59), followed by deprotection .
Q. How is the structural confirmation of this compound achieved post-synthesis?
- Methodological Answer : Structural confirmation relies on ¹H NMR and ESI-MS data. For example:
- ¹H NMR : Peaks corresponding to the tetrahydroquinoline ring (δ 1.68–1.90 ppm, cyclohexenone protons) and pyridinamine protons (δ 7.30–8.49 ppm) are analyzed for integration and splitting patterns .
- MS : Molecular ion peaks (e.g., m/z 404 [M⁺] for related compounds) confirm the molecular weight .
- IR spectroscopy : Functional groups like NH (3205 cm⁻¹) and CO (1668 cm⁻¹) are validated .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Recrystallization from solvents like ethyl acetate/ethanol (e.g., compound B8 in ) ensures purity. Elemental analysis (C, H, N) validates stoichiometric ratios (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions (e.g., bromination of compound 61 in ).
- Catalysis : Acidic conditions (e.g., acetic acid) stabilize intermediates during reductive amination .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions in sensitive steps (e.g., NBS-mediated bromination) .
- Kinetic monitoring : TLC or in-situ FTIR tracks reaction progress .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Target validation : Use orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) to confirm activity. For example, tetrahydroquinolinone derivatives () were tested for P-glycoprotein inhibition via calcein-AM efflux assays and ATPase activity measurements.
- Structural analogs : Compare with compounds like 3-[(6,7-dimethoxyquinolin-4-yl)oxy]-2(1H)-pyridinone () to isolate substituent effects (e.g., methoxy groups enhance binding affinity).
- Data normalization : Adjust for batch-to-batch variability in cell lines or enzyme sources .
Q. How can functionalization of the pyridinamine moiety enhance pharmacological properties?
- Methodological Answer :
- Bioisosteric replacement : Substitute the pyridinamine with pyrazoles (e.g., compound 12a in ) to improve metabolic stability.
- Pro-drug strategies : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance bioavailability .
- Conformational restriction : Incorporate fused rings (e.g., thieno[3,2-d]pyrimidinones in ) to optimize target engagement.
Q. What computational methods predict binding modes of this compound with biological targets?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., P-glycoprotein in ). Key residues (e.g., ATP-binding domains) are prioritized for mutagenesis validation.
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess binding kinetics .
- QSAR modeling : Correlate substituent electronegativity (e.g., methoxy groups in ) with IC₅₀ values to guide derivatization .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s enzyme inhibition potency?
- Methodological Answer :
- Assay standardization : Use identical buffer conditions (e.g., pH 7.4, 25°C) and substrate concentrations.
- Control experiments : Include known inhibitors (e.g., verapamil for P-glycoprotein in ) as benchmarks.
- Meta-analysis : Pool data from multiple studies (e.g., ) to identify outliers and refine structure-activity relationships (SAR).
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
